N-butyl-3-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 243.33 g/mol. This compound is classified as a sulfonamide, which is characterized by the presence of a sulfonyl group () attached to an amine. The structure features a butyl group and a methoxy group attached to the benzene ring, which influences its chemical behavior and applications in various fields.
N-butyl-3-methoxybenzene-1-sulfonamide can be sourced from various chemical suppliers and is documented in databases such as PubChem, where it is cataloged under the identifier 1791324-98-5 . It falls under the broader classification of organic compounds, specifically within the category of sulfonamides, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of N-butyl-3-methoxybenzene-1-sulfonamide typically involves several key steps:
In industrial applications, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity. Purification methods such as recrystallization or chromatography are often used to isolate the final product .
The molecular structure of N-butyl-3-methoxybenzene-1-sulfonamide can be described using its InChI representation:
The InChI Key for this compound is VUNWARTXGJIWRS-UHFFFAOYSA-N . The structure consists of a benzene ring substituted with a butyl group at one position and a methoxy group at another position, with the sulfonamide functional group attached.
N-butyl-3-methoxybenzene-1-sulfonamide can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-butyl-3-methoxybenzene-1-sulfonamide may involve its interaction with biological targets such as enzymes or receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The specific interaction details may vary based on structural modifications in the compound.
N-butyl-3-methoxybenzene-1-sulfonamide has several applications across different scientific fields:
Systematic Nomenclature:The compound is systematically named as N-butyl-3-methoxybenzene-1-sulfonamide, reflecting three core structural elements:
Table 1: Substituent Position Analysis in Benzenesulfonamides
Compound | Sulfonamide Nitrogen Substituent | Benzene Ring Substituent (Position) | Molecular Formula |
---|---|---|---|
N-Butylbenzenesulfonamide | Butyl | None (unsubstituted) | C₁₀H₁₅NO₂S |
N-Butyl-3-methoxybenzene-1-sulfonamide | Butyl | Methoxy (C3) | C₁₁H₁₇NO₃S |
3-Amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide | tert-Butyl | Methoxy (C4), Amino (C3) | C₁₁H₁₈N₂O₃S |
Structural Features:
Early Antibacterial Agents:Sulfonamides emerged as antibacterials in the 1930s (e.g., sulfanilamide), exploiting competitive inhibition of folate biosynthesis. Their scaffold served as a "privileged structure" for drug design due to synthetic versatility and target adaptability [7] [8].
Transition to Targeted Therapies:By the 1990s, sulfonamide applications diversified:
Table 2: Evolution of Key Sulfonamide-Based Therapeutics
Era | Representative Drug | Therapeutic Target | Structural Innovation |
---|---|---|---|
1930s | Sulfanilamide | Dihydropteroate synthase | Unsubstituted benzenesulfonamide |
1990s | Dorzolamide | Carbonic anhydrase II/IV | Thiophene-fused sulfonamide |
2010s–Present | SLC-0111 (ureidosulfonamide) | CA IX/XII (oncology) | Ureido linker to enhance isoform selectivity |
2020s | Sulfonamide-triazole-glycosides | VEGFR-2/CA IX dual inhibition | Hybridized with glycosides and triazoles |
Modern Hybrid Derivatives:N-Butyl-3-methoxybenzene-1-sulfonamide exemplifies structural hybridization:
Methoxy Group Contributions:
Alkyl Chain Effects:
Table 3: Impact of Substituents on Sulfonamide Bioactivity
Substituent | Role in Target Engagement | Physicochemical Contribution | Synthetic Accessibility |
---|---|---|---|
3-Methoxy | - H-bonding with Thr-199 (CA) - π-stacking in VEGFR-2 hydrophobic pocket | - ↑ Log D - ↓ Metabolic oxidation | Electrophilic bromination at C4/C5 requires −OMe protection |
N-Butyl | - Fills hydrophobic cleft in CA II/IX - Modulates solubility | - Clog P +1.83 - TPSA 46.2 Ų | Direct sulfamoylation of butylamine (yield >85%) |
N-tert-Butyl | - Steric shielding of Zn²⁺-binding site - Enhances CA IX selectivity | - ↑ Metabolic stability - ↓ Solubility | Requires tert-butylamine under anhydrous conditions |
Synthetic Innovations:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2